

# X-ray crystallography for the structural elucidation of Benzyl 4-formylcyclohexylcarbamate

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## Compound of Interest

Compound Name: *Benzyl 4-formylcyclohexylcarbamate*

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A Comparative Guide to the Structural Elucidation of **Benzyl 4-formylcyclohexylcarbamate**: X-ray Crystallography vs. Spectroscopic Methods

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic techniques for the structural elucidation of **Benzyl 4-formylcyclohexylcarbamate**, a versatile intermediate in pharmaceutical and organic synthesis. By presenting supporting experimental data and detailed protocols, this document aims to assist in selecting the most appropriate analytical method for structural determination challenges.

## Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from X-ray crystallography and key spectroscopic methods for **Benzyl 4-formylcyclohexylcarbamate**.

Table 1: Representative X-ray Crystallographic Data for a Benzyl Carbamate Derivative.

Parameter	Value
Chemical Formula	C <sub>15</sub> H <sub>19</sub> NO <sub>3</sub>
Formula Weight	261.32
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	10.123
b (Å)	5.432
c (Å)	24.567
α (°)	90
β (°)	98.76
γ (°)	90
Volume (Å <sup>3</sup> )	1334.5
Z	4
Density (calculated) (g/cm <sup>3</sup> )	1.301
R-factor (%)	4.5

Note: Data is representative of a structurally similar N-substituted benzyl carbamate and is intended for comparative purposes.

Table 2: Comparative Spectroscopic Data for **Benzyl 4-formylcyclohexylcarbamate**.

Technique	Parameter	Expected Observation
$^1\text{H}$ NMR	Chemical Shift ( $\delta$ )	~9.7 ppm (s, 1H, -CHO), ~7.3 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, -CH <sub>2</sub> -Ph), ~4.6 ppm (br s, 1H, -NH), 1.2-2.2 ppm (m, 9H, cyclohexyl-H)
$^{13}\text{C}$ NMR	Chemical Shift ( $\delta$ )	~205 ppm (C=O, aldehyde), ~156 ppm (C=O, carbamate), ~136 ppm (Ar-C), ~128 ppm (Ar-CH), ~67 ppm (-CH <sub>2</sub> -O), ~50 ppm (cyclohexyl-CH), ~25-30 ppm (cyclohexyl-CH <sub>2</sub> )
IR Spectroscopy	Wavenumber (cm <sup>-1</sup> )	~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~2720 (Aldehyde C-H stretch), ~1720 (C=O stretch, aldehyde), ~1690 (C=O stretch, carbamate)
Mass Spectrometry	m/z Ratio	261 (M <sup>+</sup> ), fragments corresponding to loss of benzyl, carbamate, and formyl groups.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### Single-Crystal X-ray Crystallography

- Crystal Growth: Single crystals of **Benzyl 4-formylcyclohexylcarbamate** are grown by slow evaporation of a suitable solvent system, such as ethyl acetate/hexane. A saturated solution is prepared and allowed to stand undisturbed in a loosely covered vial.

- **Crystal Mounting:** A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.<sup>[1]</sup> A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For <sup>1</sup>H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled spectrum is typically acquired, which may require a longer acquisition time due to the lower natural abundance of the <sup>13</sup>C isotope.<sup>[2]</sup>
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to TMS.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the diamond crystal of an attenuated total reflectance (ATR) accessory.
- **Data Acquisition:** A background spectrum of the empty ATR crystal is collected.<sup>[3][4]</sup> The sample is then placed on the crystal, and the sample spectrum is recorded.<sup>[3]</sup> The spectrum is typically collected over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.<sup>[4]</sup>

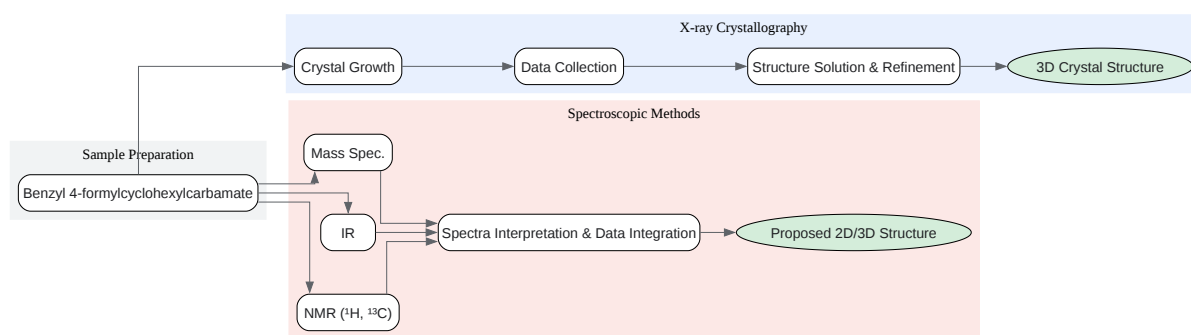
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Ionization:** The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.<sup>[5]</sup> The compound is ionized to generate charged molecules, typically  $[M+H]^+$  or  $[M+Na]^+$ .
- **Mass Analysis:** The ions are separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum. For fragmentation studies (MS/MS), a precursor ion is selected and fragmented, and the  $m/z$  ratios of the fragment ions are analyzed.

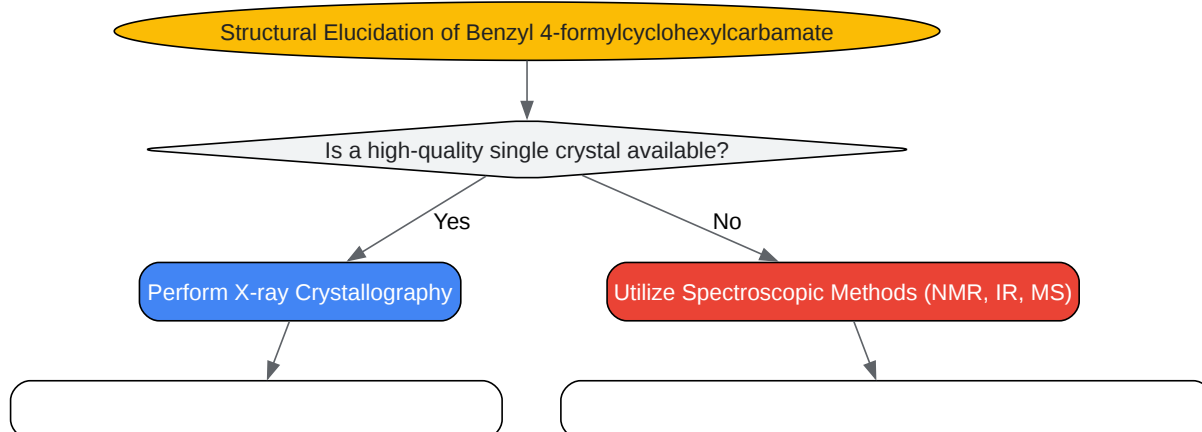
## Visualization of Methodologies

The following diagrams illustrate the workflows for structural elucidation.



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Caption: Workflow for structural elucidation.



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Caption: Decision pathway for method selection.

## Conclusion

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for **Benzyl 4-formylcyclohexylcarbamate** in the solid state, including bond lengths, bond angles, and stereochemistry. However, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.

In contrast, spectroscopic methods such as NMR, IR, and mass spectrometry offer a powerful and often more accessible suite of tools for structural elucidation in both solution and solid states.<sup>[2][5]</sup> While these techniques may not always provide a single, unambiguous 3D structure independently, their combined use allows for the determination of the molecular formula, the identification of functional groups, and the elucidation of the connectivity of atoms, leading to a robust structural hypothesis.<sup>[2][5]</sup> The choice of method will ultimately depend on the specific research question, sample availability, and the level of structural detail required.

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